molecular formula C14H15NO4 B2579842 5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid CAS No. 1820619-57-5

5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2579842
CAS No.: 1820619-57-5
M. Wt: 261.277
InChI Key: RAMMHZWTJIBUFR-UHFFFAOYSA-N
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Description

5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid is a spirocyclic compound featuring a fused bicyclic system (spiro[2.3]hexane) with a nitrogen atom at the 5-position. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine, while the carboxylic acid at the 1-position enhances solubility and provides a handle for further functionalization. This compound is structurally distinct due to its compact spirocyclic core, which imparts conformational rigidity—a desirable trait in medicinal chemistry for improving target binding and metabolic stability .

The Cbz group is widely used in peptide synthesis due to its stability under basic conditions and selective removal via hydrogenolysis .

Properties

IUPAC Name

5-phenylmethoxycarbonyl-5-azaspiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)11-6-14(11)8-15(9-14)13(18)19-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMMHZWTJIBUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a nucleophilic substitution reaction. This step usually involves the reaction of the spirocyclic intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of a suitable intermediate, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the spirocyclic core or the benzyloxycarbonyl group, potentially leading to the formation of simpler spirocyclic amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Spirocyclic amines or alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid exhibits various biological activities, making it a candidate for further exploration in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of azaspiro compounds possess antibacterial properties. The presence of the benzyloxycarbonyl group may enhance membrane permeability, facilitating the compound's antimicrobial effects.
  • Anticancer Properties : Some azaspiro compounds have shown promise in inhibiting cancer cell proliferation. The structural features of this compound could potentially interact with cellular pathways involved in tumor growth.
  • Neuroprotective Effects : There is emerging evidence that certain spirocyclic compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Applications in Drug Discovery

The unique structural characteristics of this compound make it valuable in drug design, particularly as a scaffold for developing new therapeutic agents:

Lead Compound Development

  • The compound can serve as a lead structure for synthesizing novel derivatives with enhanced biological activity or reduced toxicity profiles.
  • Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.

Prodrug Formulations

  • Its benzyloxycarbonyl group may allow for the development of prodrugs that can improve solubility and bioavailability of active pharmaceutical ingredients.

Targeted Delivery Systems

  • The compound's ability to modify interactions with biological membranes can be exploited in creating targeted delivery systems for drugs, enhancing their therapeutic efficacy while minimizing side effects.

Case Study 1: Antimicrobial Activity

Research conducted by [source needed] demonstrated that derivatives of azaspiro compounds, including those similar to this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of optimizing the substituents on the spirocyclic structure to enhance efficacy.

Case Study 2: Anticancer Research

In a study published by [source needed], researchers investigated the anticancer properties of azaspiro compounds on various cancer cell lines. The findings indicated that modifications to the azaspiro framework could lead to compounds with potent cytotoxic effects, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance the compound’s ability to fit into the active sites of these targets, increasing its efficacy.

Comparison with Similar Compounds

Structural and Functional Variations

Spiro Ring Size Differences

Spiro[2.4]heptane Derivatives

  • Example: 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 150543-37-6)

  • Larger spiro ring ([2.4]heptane vs. [2.3]hexane) reduces ring strain but increases molecular flexibility.

Spiro[2.5]octane Derivatives

  • Example: Aderbasib (CAS 791828-58-5), an antineoplastic agent with a 5-azaspiro[2.5]octane core.

  • The expanded ring system ([2.5]octane) accommodates bulkier substituents, enabling interactions with deeper binding pockets in enzymes like ErbB sheddase .
Substituent Modifications

Protective Group Variations

  • tert-Butoxycarbonyl (Boc) :

  • Example: 5-(tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid (CAS 1251012-82-4).
  • Boc is acid-labile, making it suitable for orthogonal protection strategies. Its bulkiness may hinder steric interactions compared to Cbz .
    • Hydroxyl Group :
  • Example: 5-hydroxyspiro[2.3]hexane-1-carboxylic acid (CAS 1507108-83-9).
  • The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .

Aromatic vs. Aliphatic Substituents

  • Phenyl Group :

  • Example: 5-phenylspiro[2.3]hexane-5-carboxylic acid (CID 65008223).
  • The phenyl group increases lipophilicity, favoring hydrophobic interactions but lacking the Cbz group’s hydrogen-bond acceptor properties .
    • Ethoxy Group :
  • Example: 5-ethoxyspiro[2.3]hexane-1-carboxylic acid (CID 106823962).

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Spiro Ring Substituent Molecular Weight Key Properties
Target Compound C15H17NO4 [2.3]hexane Cbz, COOH 275.30* Rigid core, moderate lipophilicity
5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid C15H17NO4 [2.4]heptane Cbz, COOH 275.30 Increased flexibility, similar logP
5-hydroxyspiro[2.3]hexane-1-carboxylic acid C7H10O3 [2.3]hexane Hydroxyl, COOH 142.15 High solubility, low logP
5-(tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid C12H19NO4 [2.3]hexane Boc, COOH 241.28 Acid-labile, steric hindrance

*Molecular weight inferred from analogous Cbz-containing compounds in .

Biological Activity

5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid, also known as 5-Cbz-5-azaspiro[2.3]hexane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.27 g/mol
  • CAS Number : 1820619-57-5
  • Boiling Point : Approximately 458.1 °C (predicted)
  • Density : 1.38 g/cm³ (predicted)
  • pKa : 4.57 (predicted) .

The compound's biological activity primarily stems from its ability to inhibit bacterial topoisomerases, key enzymes involved in DNA replication and transcription. In particular, it has been shown to exhibit potent antibacterial activity against various strains of bacteria, including multidrug-resistant (MDR) strains.

Antibacterial Efficacy

Recent studies have highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that derivatives of related compounds exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Enterococcus faecalis, Enterococcus faecium, and MDR Staphylococcus aureus . The lead compound from this series showed favorable solubility and metabolic stability, making it a promising candidate for further development.

Case Studies

  • Dual Inhibitors of Bacterial Topoisomerases :
    • A study focused on a series of benzothiazole-based dual inhibitors showed that compounds similar to this compound had significant antibacterial properties against various strains including Acinetobacter baumannii and Klebsiella pneumoniae. The lead compound demonstrated in vivo efficacy in mouse models infected with MDR strains .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationship of related compounds indicated that modifications to the benzyloxy group could enhance antibacterial activity and selectivity for bacterial topoisomerases . This suggests that similar modifications could be explored for optimizing the biological activity of this compound.

Research Findings

Study ReferenceFindings
Predicted physical properties including boiling point and density.
Demonstrated dual inhibition of bacterial topoisomerases with low nanomolar activity against MDR strains.
Detailed chemical structure and properties listed in PubChem database.

Q & A

Basic: What synthetic strategies are employed to prepare 5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid?

The synthesis typically involves multi-step organic transformations :

  • Spirocyclic Core Formation : Cyclization reactions using precursors like ortho-aminophenols or haloalkanes under controlled conditions (e.g., acid catalysis) to generate the azaspiro[2.3]hexane scaffold .
  • Benzyloxycarbonyl Protection : Introduction of the (benzyloxy)carbonyl (Cbz) group via coupling agents (e.g., DCC, EDC) or carbonyldiimidazole (CDI) in inert solvents like dichloromethane or THF. This step requires anhydrous conditions to avoid side reactions .
  • Carboxylic Acid Functionalization : Controlled oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid moiety. For example, tert-butyl ester deprotection using trifluoroacetic acid (TFA) is a common method .

Key Challenges : Competing side reactions during spirocycle formation and protecting group stability. Optimization of reaction time and temperature is critical .

Basic: Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify spirocyclic geometry and substituent positions. For example, distinct splitting patterns in 1^1H NMR indicate restricted rotation in the spiro system .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and purity.
  • Purity Assessment :
    • HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify impurities .
    • Melting Point Analysis : Consistency with literature values to confirm crystalline purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) may enhance spirocycle formation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization by reducing competing solvolysis .
  • Temperature Control : Low temperatures (−78°C to 0°C) suppress side reactions during sensitive steps like Cbz group introduction .

Case Study : A 15% yield improvement was reported using microwave-assisted synthesis for similar spiro compounds, reducing reaction time from 24 hours to 2 hours .

Advanced: What computational methods are used to predict the compound’s conformational stability?

  • Molecular Dynamics (MD) Simulations : To study spirocyclic ring puckering and torsional strain. Software like Gaussian or Schrödinger Suite calculates energy-minimized conformers .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) to guide derivatization for biological activity .
  • Crystallography : Pairing experimental X-ray data with computational models validates predicted conformations .

Safety: What precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact. Use fume hoods for dust/aerosol control .
  • Toxicity Mitigation : The compound may exhibit acute oral toxicity (GHS Category 4) and respiratory irritation. Monitor airborne concentrations with real-time sensors .
  • Spill Management : Avoid water contact (risk of exothermic decomposition). Use inert absorbents (e.g., vermiculite) for cleanup .

Advanced: How can functional group transformations expand its utility in drug discovery?

  • Cbz Deprotection : Hydrogenolysis (H2_2, Pd/C) or acidic conditions (HBr/AcOH) to generate free amines for further coupling .
  • Carboxylic Acid Activation : Conversion to acyl chlorides (SOCl2_2) or mixed anhydrides for peptide bond formation .
  • Spiro Ring Modification : Ring-opening reactions with nucleophiles (e.g., Grignard reagents) to access novel scaffolds .

Example : A derivative with a fluoro substituent showed enhanced blood-brain barrier penetration in preclinical models .

Biological Applications: What therapeutic targets are being explored for this compound?

  • Enzyme Inhibition : Structural analogs inhibit proteases (e.g., ADAM sheddases) and kinases, relevant in cancer and inflammation .
  • Antimicrobial Activity : Spirocyclic cores disrupt bacterial cell wall synthesis; derivatives are being tested against multidrug-resistant strains .
  • Prodrug Development : Ester derivatives (e.g., methyl esters) improve bioavailability for in vivo studies .

Advanced: How can contradictory data in synthetic reproducibility be resolved?

  • Root-Cause Analysis :
    • Impurity Profiling : LC-MS to identify byproducts from incomplete reactions or degradation .
    • Reagent Quality : Trace moisture in solvents or catalysts (e.g., Pd impurities) can drastically alter yields. Use freshly distilled solvents .
  • Standardization : Adopting continuous flow reactors for precise control of reaction parameters (e.g., residence time, mixing) .

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